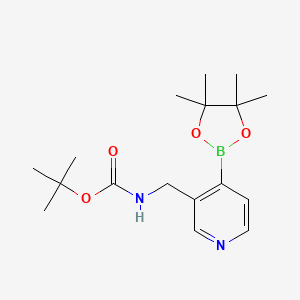![molecular formula C12H15ClN2O4S B2959159 Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate CAS No. 669747-33-5](/img/structure/B2959159.png)
Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups, including an isopropyl group, an aminocarbonyl group (which is essentially an amide), a chloroacetyl group, and a carboxylate group. These groups are attached to a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide and carboxylate groups might participate in acid-base reactions, while the chloroacetyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might have certain solubility properties due to the polar carboxylate and amide groups, and it might exhibit certain spectral properties due to the aromatic thiophene ring .Scientific Research Applications
Synthesis and Characterization
Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate is a compound that may not have direct references in the available literature but can be related to research in the synthesis and characterization of complex molecules. For instance, the synthesis and characterization of amino acids containing skeletal units, such as ferrocene derivatives, involve procedures that could be similar to those used for the compound . These processes typically include reactions with chloroformate, triethylamine, and sodium azide, leading to azide rearrangement and subsequent hydrolysis into N-acetyl derivatives, highlighting the importance of these methodologies in synthesizing and studying novel compounds (Barišić et al., 2003).
Novel Molecules and Biological Properties
Research on the synthesis of exotic amino acids demonstrates the creation of novel molecules through specific reactions, such as methanolysis, which can yield methyl esters of corresponding N-hetarylaminomalonic acids. This type of research contributes to the development of new compounds with potential biological applications, including antimalarial agents as demonstrated by the synthesis and evaluation of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate against Plasmodium lophurae in turkeys (Zicāne et al., 2000; Warner et al., 1977).
Structural Studies
Experimental and theoretical structural studies on compounds such as 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, which shares similarities in functional groups with the compound , help in understanding the molecular configuration and properties of these molecules. Such studies use techniques like X-ray crystallography and density functional theory (DFT) to analyze the crystallographic structure and compare it with theoretical calculations, providing insights into the molecular behavior and potential applications of these compounds (Jezierska et al., 2003).
Application in Synthesis of Complex Molecules
The research on ligand- and additive-controlled Pd-catalyzed aminocarbonylation of alkynes with aminophenols resulting in the synthesis of α,β-unsaturated amides illustrates the application of complex molecules in pharmaceuticals and natural products. By manipulating ligands and additives, researchers can achieve high chemo- and regioselectivity in synthesizing valuable compounds, demonstrating the potential utility of sophisticated molecules like Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate in advanced chemical synthesis and medicinal chemistry (Sha & Alper, 2017).
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it might be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active compounds .
properties
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-5(2)19-12(18)8-6(3)9(10(14)17)20-11(8)15-7(16)4-13/h5H,4H2,1-3H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBGLVEFJOELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)


![6-{5-[6-(Trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2959088.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2959097.png)